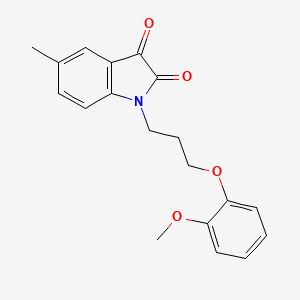
1-(3-(2-Methoxyphenoxy)propyl)-5-methylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2-Methoxyphenoxy)propyl)-5-methylindoline-2,3-dione is a complex organic compound with a unique structure that combines an indoline core with a methoxyphenoxypropyl side chain
Mechanism of Action
Target of Action
The primary target of 1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione is the peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a transcription factor belonging to the nuclear receptor superfamily and is predominantly expressed in the liver . It serves as a molecular target for hypolipidaemic fibrate drugs .
Mode of Action
1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione acts by binding to PPAR-α and regulating the expression of target genes that modulate lipid metabolism . This results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .
Biochemical Pathways
The compound’s interaction with PPAR-α affects the biochemical pathways involved in lipid metabolism. By regulating the expression of target genes, it influences the production of proteins involved in carbohydrate and lipid metabolism . This leads to changes in plasma lipid profiles, including a decrease in triglyceride levels and an increase in high-density lipoprotein cholesterol levels .
Pharmacokinetics
It is known that the compound is administered orally . The recommended dosage is 0.1 mg twice daily, which can be adjusted according to age and symptoms to a maximum dosage of 0.2 mg twice daily .
Result of Action
The molecular and cellular effects of 1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione’s action include the regulation of gene expression related to lipid metabolism. This leads to a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels . These changes in lipid profiles can contribute to the treatment of conditions such as hyperlipidaemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Methoxyphenoxy)propyl)-5-methylindoline-2,3-dione typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the reaction of 5-methylisatin with 3-(2-methoxyphenoxy)propylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-Methoxyphenoxy)propyl)-5-methylindoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indoline core to indoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various indoline derivatives.
Scientific Research Applications
1-(3-(2-Methoxyphenoxy)propyl)-5-methylindoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-(3-(2-Methoxyphenoxy)propyl)-5-methylindoline-2,3-dione: shares structural similarities with other indoline derivatives, such as:
Uniqueness
The presence of the methoxy group in this compound imparts unique chemical and physical properties, such as increased solubility and specific binding affinities. These characteristics distinguish it from other similar compounds and make it a valuable molecule for various applications.
Properties
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13-8-9-15-14(12-13)18(21)19(22)20(15)10-5-11-24-17-7-4-3-6-16(17)23-2/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEPCJHIUOHXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
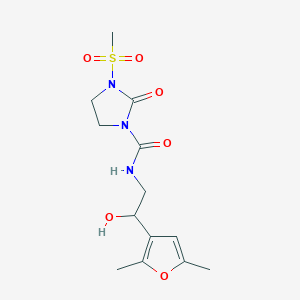
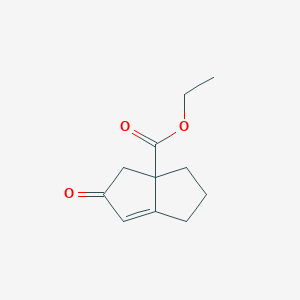
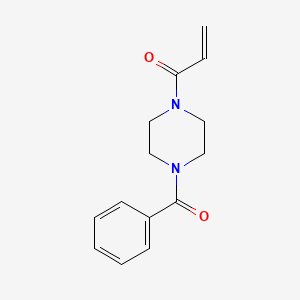
![2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2540881.png)
![N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2540882.png)
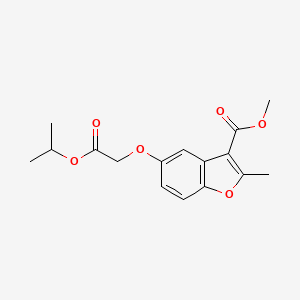
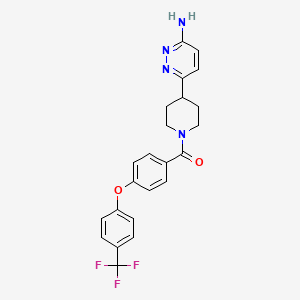
![2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![2-{[(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2540887.png)
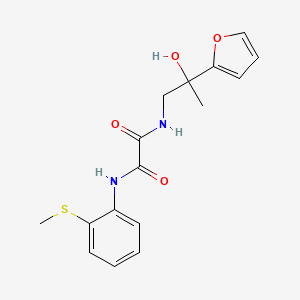
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2540890.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2540891.png)
![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)
![(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2540895.png)
